6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a morpholinoethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of the morpholinoethylamino group is achieved through nucleophilic substitution reactions. This involves reacting the triazine ring with 2-morpholinoethylamine in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinoethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with different functional groups replacing the morpholinoethylamino group.
Scientific Research Applications
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazine ring and morpholinoethylamino group facilitate binding to active sites, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine
- 2-Hydroxy-2-methylpropiophenone
- Pralsetinib (BLU-667)
Uniqueness
6-methyl-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-methyl-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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